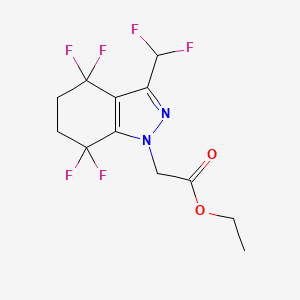

Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

CAS No.:

Cat. No.: VC15840725

Molecular Formula: C12H12F6N2O2

Molecular Weight: 330.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F6N2O2 |

|---|---|

| Molecular Weight | 330.23 g/mol |

| IUPAC Name | ethyl 2-[3-(difluoromethyl)-4,4,7,7-tetrafluoro-5,6-dihydroindazol-1-yl]acetate |

| Standard InChI | InChI=1S/C12H12F6N2O2/c1-2-22-6(21)5-20-9-7(8(19-20)10(13)14)11(15,16)3-4-12(9,17)18/h10H,2-5H2,1H3 |

| Standard InChI Key | SDGJYSYSCVDWEW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C2=C(C(=N1)C(F)F)C(CCC2(F)F)(F)F |

Introduction

Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound that belongs to the category of fluorinated organic compounds. It is characterized by its unique structural features, including a difluoromethyl group and a tetrafluorinated indazole core, which contribute to its potential biological activity and chemical reactivity .

Chemical Formula and Molecular Weight

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, often requiring strong bases like lithium diisopropylamide (LDA) and non-protic solvents to achieve complete conversion. The reactivity of Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is influenced by its functional groups, allowing it to participate in various chemical reactions that are essential for modifying the compound and exploring its derivatives.

Applications and Potential Biological Activity

Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate holds promise in various fields due to its unique structural features. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, although further research is needed to fully elucidate its biological mechanisms and therapeutic potential.

Comparison with Related Compounds

Other compounds in the same class, such as Ethyl 2-(5-Oxo-3-(trifluoromethyl)-3b,4a-dihydro-pyrazol-1-yl)acetate and Ethyl 2-(5-Oxo-3-carbamoyl-pyrazol-1-yl)acetate, demonstrate diverse biological activities like anti-inflammatory and antitumor effects, respectively. These comparisons highlight the importance of structural variations in determining the biological activity of fluorinated compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume